molecular formula C21H30O4 B1249316 2beta,21-Dihydroxypregn-4-ene-3,20-dione

2beta,21-Dihydroxypregn-4-ene-3,20-dione

Cat. No. B1249316
M. Wt: 346.5 g/mol
InChI Key: KYRHFGKXGJXOGD-FOXYBHETSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2beta,21-Dihydroxypregn-4-ene-3,20-dione is a 21-hydroxy steroid.

Scientific Research Applications

Synthesis and Characterization

  • 2beta,21-Dihydroxypregn-4-ene-3,20-dione and related compounds have been synthesized and characterized for various research applications. These compounds include derivatives such as 6alpha, 17,21- and 6beta, 17,21-trihydroxypregn-4-ene-3,20-dione. Characterization techniques include nuclear magnetic resonance, infrared, ultraviolet, high-performance liquid chromatography, gas chromatography, and mass spectrometry (Kraan et al., 1993).

Biochemical and Pharmacological Studies

  • The compound and its variants have been utilized in biochemical and pharmacological studies. For instance, research on 11β,21-dihydroxypregn-4-ene-3, 20-dione, a related compound, has contributed to the understanding of steroid metabolism and the function of adrenal and placental tissues (Branchaud et al., 1969).

Studies on Steroid Receptors

  • The compound has been used in studies related to steroid receptors. For example, research involving [3H]Pregn-4-ene-3,20-dione ([3H]progesterone) receptor complexes from human mammary carcinoma has contributed to the understanding of hormone-receptor interactions and their implications in cancer research (Pichon & Milgrom, 1977).

Enzyme Interaction Studies

  • Enzymatic interaction studies have also been a significant area of application. For instance, studies on 3beta-hydroxysteroid dehydrogenase, an enzyme interacting with similar compounds, have been important in understanding the biochemical pathways of steroid biosynthesis (Edwards et al., 1976).

Antiviral Research

  • This compound and its derivatives have been evaluated for their antiviral activity. For example, the synthetic derivatives of related compounds have been assessed for their inhibitory effects on the replication of various viruses, providing valuable insights for antiviral drug development (Comin et al., 1999).

Crystallography and Solid State Studies

  • Crystallographic studies involving related steroids have contributed to the understanding of their structural properties and interactions. These studies are essential for the design and development of new drugs and therapeutic agents (Byrn & Kessler, 1987).

properties

Product Name

2beta,21-Dihydroxypregn-4-ene-3,20-dione

Molecular Formula

C21H30O4

Molecular Weight

346.5 g/mol

IUPAC Name

(2S,8S,9S,10R,13S,14S,17S)-2-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O4/c1-20-8-7-15-13(14(20)5-6-16(20)19(25)11-22)4-3-12-9-17(23)18(24)10-21(12,15)2/h9,13-16,18,22,24H,3-8,10-11H2,1-2H3/t13-,14-,15-,16+,18-,20-,21-/m0/s1

InChI Key

KYRHFGKXGJXOGD-FOXYBHETSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)CO)CCC4=CC(=O)[C@H](C[C@]34C)O

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)CO)CCC4=CC(=O)C(CC34C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2beta,21-Dihydroxypregn-4-ene-3,20-dione
Reactant of Route 2
2beta,21-Dihydroxypregn-4-ene-3,20-dione
Reactant of Route 3
2beta,21-Dihydroxypregn-4-ene-3,20-dione
Reactant of Route 4
2beta,21-Dihydroxypregn-4-ene-3,20-dione
Reactant of Route 5
2beta,21-Dihydroxypregn-4-ene-3,20-dione
Reactant of Route 6
2beta,21-Dihydroxypregn-4-ene-3,20-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.